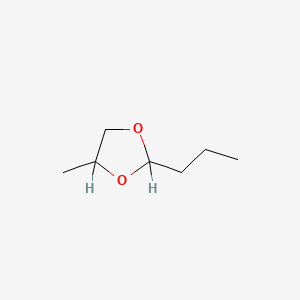

4-Methyl-2-propyl-1,3-dioxolane

Description

Contextualizing 1,3-Dioxolanes as Heterocyclic Scaffolds in Organic Chemistry

The 1,3-dioxolane (B20135) ring is a five-membered aliphatic heterocycle characterized by two oxygen atoms at positions 1 and 3. hmdb.ca This structural motif is not merely a chemical curiosity but serves as a versatile and widely utilized scaffold in organic synthesis. 1,3-dioxolanes are a class of acetals or ketals, typically formed by the acid-catalyzed reaction of an aldehyde or a ketone with a 1,2-diol, such as ethylene (B1197577) glycol. youtube.com This formation is a reversible process, a characteristic that is central to one of the primary functions of the 1,3-dioxolane group: as a protecting group for carbonyl functionalities (aldehydes and ketones) and for 1,2-diols. By converting these functional groups into a dioxolane ring, their reactivity is masked, allowing for chemical transformations on other parts of a complex molecule without interference. The protecting group can then be readily removed by acid hydrolysis to regenerate the original carbonyl or diol.

The significance of 1,3-dioxolanes extends beyond their role as protecting groups. They are considered important intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. ontosight.aimedchemexpress.com The development of new synthetic methods, such as the asymmetric formal [3+2] cycloaddition reaction using organocatalysts, has enabled the creation of chiral 1,3-dioxolanes, which are valuable in stereoselective synthesis. nih.gov Furthermore, certain derivatives have found applications in polymer science, where the radical ring-opening polymerization of cyclic ketene (B1206846) acetals like 2-methylene-1,3-dioxolanes can introduce degradable linkages into polymer backbones. rsc.org The chemistry of 1,3-dioxolanes is a subject of ongoing research, with a focus on developing new catalysts and synthetic routes, as highlighted by reviews of heterocyclic chemistry. st-andrews.ac.uk

Significance and Research Trajectory of 4-Methyl-2-propyl-1,3-dioxolane

4-Methyl-2-propyl-1,3-dioxolane is a specific member of the 1,3-dioxolane family. Its structure consists of the core 1,3-dioxolane ring substituted with a methyl group at the 4-position and a propyl group at the 2-position. nist.govnih.gov The presence of a chiral center at the 4-position means the compound can exist as different stereoisomers (cis and trans). nist.govnist.gov

Table 1: Physicochemical Properties of 4-Methyl-2-propyl-1,3-dioxolane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄O₂ | nist.govnih.gov |

| Molecular Weight | 130.18 g/mol | nist.govnih.gov |

| CAS Registry Number | 4352-99-2 | nist.govnih.gov |

| IUPAC Name | 4-methyl-2-propyl-1,3-dioxolane | nih.gov |

| Synonyms | Butyraldehyde (B50154) propylene (B89431) glycol acetal (B89532) | nih.gov |

The research trajectory for 4-Methyl-2-propyl-1,3-dioxolane is primarily understood through its identity as a substituted 1,3-dioxolane. It is cataloged in chemical databases such as the NIST Chemistry WebBook and PubChem, which provide foundational spectroscopic and physical property data. nist.govnih.govnist.gov Its synthesis would typically follow the standard acid-catalyzed acetalization reaction, in this case between butyraldehyde and propylene glycol.

While specific, high-profile research dedicated exclusively to 4-Methyl-2-propyl-1,3-dioxolane is not extensively documented in mainstream literature, its significance lies in its role as a representative of its class. Research into analogous compounds, such as 4-methyl-2-pentyl-1,3-dioxolane, indicates potential applications as flavoring agents. nih.gov The study of its chromatographic behavior, as indicated by its Kovats retention index, contributes to the broader analytical understanding of small heterocyclic molecules. nih.govnist.gov

Future academic inquiry into 4-Methyl-2-propyl-1,3-dioxolane could explore several avenues. Its stereoisomers could be subjects of asymmetric synthesis studies, aiming to develop catalysts for selective cis or trans isomer formation. Its physical properties could be investigated for potential applications as a specialty solvent. Furthermore, like other 1,3-dioxolanes, it could serve as a model compound for studying reaction mechanisms or as an intermediate in the synthesis of more complex target molecules in medicinal or materials science research.

Table 2: Spectroscopic and Chromatographic Data

| Data Type | Value/Description | Source |

|---|---|---|

| Kovats Retention Index (Standard non-polar) | 864, 867, 870, 874, 876, 879 | nih.govnist.gov |

| SMILES | CCCC1OCC(O1)C | nih.gov |

| InChIKey | WRTYJFJOOTWPJP-UHFFFAOYSA-N | nist.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-propyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-4-7-8-5-6(2)9-7/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTYJFJOOTWPJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OCC(O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863372 | |

| Record name | 4-Methyl-2-propyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4352-99-2 | |

| Record name | 4-Methyl-2-propyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4352-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-propyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89713 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-propyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-propyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl 2 Propyl 1,3 Dioxolane and Its Derivatives

Direct Synthesis Approaches for 4-Methyl-2-propyl-1,3-dioxolane

The most common route for synthesizing 4-methyl-2-propyl-1,3-dioxolane involves the direct reaction between butyraldehyde (B50154) and propylene (B89431) glycol. This process is an example of acetalization, where a five-membered dioxolane ring is formed.

Acetalization and Ketalization Reaction Pathways

Acetalization is the fundamental reaction for the synthesis of 1,3-dioxolanes. For 4-methyl-2-propyl-1,3-dioxolane, the pathway involves the condensation of butyraldehyde (an aldehyde) with propylene glycol (a 1,2-diol). The general mechanism, typically acid-catalyzed, proceeds through several key steps:

Protonation of the Carbonyl Group : The acid catalyst protonates the carbonyl oxygen of butyraldehyde, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack : One of the hydroxyl groups of propylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a protonated hemiacetal intermediate.

Intramolecular Cyclization : Following a proton transfer, the second hydroxyl group of the propylene glycol attacks the same carbon in an intramolecular fashion.

Dehydration : A molecule of water is eliminated, and subsequent deprotonation yields the final 1,3-dioxolane (B20135) ring structure.

This reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the acetal (B89532) product. organic-chemistry.org Ketalization follows an identical pathway but uses a ketone as the carbonyl source instead of an aldehyde.

Catalyst Systems and Reaction Condition Optimization

The efficiency of 4-methyl-2-propyl-1,3-dioxolane synthesis is highly dependent on the choice of catalyst and reaction conditions. A variety of acid catalysts, both Brønsted and Lewis acids, are employed to facilitate this transformation. organic-chemistry.org

A documented industrial method involves reacting butyraldehyde and propylene glycol in a 1:1 molar ratio. The reaction is catalyzed by phosphotungstic acid in a propionitrile (B127096) solvent, refluxing at 70°C for four hours with vigorous stirring, followed by distillation to isolate the product.

Optimization of these conditions is key to maximizing yield and purity. Research has explored various catalyst systems to improve efficiency and reusability. For instance, solid acid catalysts like H₄SiW₁₂O₄₀ supported on MCM-48 have been investigated as effective and reusable catalysts for this type of synthesis. Imidazolium-based ionic liquids have also been studied as recyclable catalysts, although yields may sometimes be lower than with conventional methods. google.com The choice of solvent and the method for water removal, such as azeotropic distillation with a Dean-Stark apparatus, are also critical parameters. organic-chemistry.org

| Catalyst Type | Specific Example(s) | Key Advantages | Reference |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid, Sulfuric acid | Common, effective, low cost. | organic-chemistry.orgchemicalbook.comgoogle.com |

| Lewis Acid | Zirconium tetrachloride (ZrCl₄), Tin(II) Chloride, Bismuth Triflate | High efficiency, chemoselectivity under mild conditions. | organic-chemistry.orgacs.org |

| Solid Acid | H₄SiW₁₂O₄₀/MCM-48, FIBAN K-1 cation exchanger | Reusable, easy to separate from the reaction mixture. | researchgate.net |

| Ionic Liquid | [BMIM][HSO₄] (Imidazolium-based) | Recyclable, considered a greener alternative. |

Synthesis of Substituted 1,3-Dioxolane Derivatives

The synthesis of derivatives of 1,3-dioxolanes allows for the creation of a vast array of molecules with tailored properties. This involves introducing various substituents onto the dioxolane ring, often with precise control over their spatial arrangement.

Strategies for Introducing Diverse Substituents

Diverse substituents can be introduced on the 1,3-dioxolane ring either by using substituted starting materials (aldehydes, ketones, or diols) or by post-synthesis modification.

Using Substituted Precursors : A straightforward method is the condensation of substituted aldehydes or ketones with a diol. For example, substituted benzaldehydes from the vanillin (B372448) series have been reacted with propane-1,2-diol to produce the corresponding 2-aryl-4-methyl-1,3-dioxolanes. researchgate.net Similarly, reacting isatins with (3-hydroxyprop-1-yn-1-yl)phosphonates leads to the formation of spiro-1,3-dioxolane oxindoles with phosphoryl substituents. researchgate.net

Multi-Component Reactions : More complex strategies involve multi-component reactions. One such method assembles a substituted 1,3-dioxolane from an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine(III) reagent. mdpi.comnih.gov This allows for the simultaneous introduction of different functional groups.

Organometallic Reagents : The use of Grignard or organozinc reagents with precursors like 2-ethoxydioxolane-benzotriazole adducts provides a pathway to introduce alkyl or aryl groups at the 2-position of the dioxolane ring. organic-chemistry.org

Enantioselective and Stereoselective Synthesis of Dioxolanes

Controlling the stereochemistry of the 1,3-dioxolane ring is crucial, particularly for applications in pharmaceuticals and natural product synthesis. nih.gov Several advanced methods have been developed to achieve high enantioselectivity and diastereoselectivity.

Hypervalent Iodine-Mediated Synthesis : The oxidation of alkenes with hypervalent iodine reagents in the presence of a carboxylic acid can generate a 1,3-dioxolan-2-yl cation intermediate stereospecifically. Trapping this intermediate with a nucleophile, such as a silyl enol ether, leads to the stereoselective formation of highly substituted 1,3-dioxolanes. mdpi.comnih.gov The stereochemistry of the starting alkene dictates the stereochemistry of the product. nih.gov

Asymmetric Catalysis : Chiral catalysts can induce enantioselectivity. For instance, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the asymmetric 1,3-dipolar cycloaddition between carbonyl ylides (from donor-acceptor oxiranes) and aldehydes, yielding cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

Precursor-Directed Synthesis : The stereoselective synthesis of 1,3-diols, which are direct precursors to dioxolanes, is another powerful strategy. rsc.org The use of titanium Lewis acids in one-pot aldol (B89426) addition-reduction sequences allows for the controlled synthesis of either syn- or anti-1,3-diols, which can then be cyclized to form the corresponding dioxolanes with defined stereochemistry.

| Method | Key Reagents/Catalysts | Stereochemical Outcome | Reference |

|---|---|---|---|

| Hypervalent Iodine Oxidation | PhI(OAc)₂, BF₃·OEt₂ | Stereospecific formation based on alkene geometry. | mdpi.comnih.gov |

| Asymmetric Cycloaddition | Chiral binaphthyldiimine-Ni(II) complex | High diastereo- and enantioselectivity for cis-dioxolanes. | organic-chemistry.org |

| Titanium-Mediated Aldol/Reduction | TiCl₄/Ti(OPr)₄ or LiAlH₄ | Control over syn/anti diastereomers of 1,3-diol precursors. | |

| Biocatalysis | Enzymes (e.g., oxidoreductases) | Production of highly enantiopure chiral diol precursors. | rsc.orgnih.gov |

Green Chemistry Approaches in Dioxolane Synthesis

In line with the growing emphasis on sustainable chemical processes, several green chemistry approaches have been applied to the synthesis of dioxolanes. These methods focus on using renewable feedstocks, less hazardous solvents, and more efficient catalytic systems.

The compound 1,3-dioxolane itself is being explored as a "green" solvent alternative to more hazardous solvents like N,N-dimethylformamide (DMF). researchgate.net Furthermore, research is focused on synthesizing dioxolane-based compounds from renewable resources. For example, 5-methyl-1,3-dioxolane-4-one, a potential green solvent, can be prepared from lactic acid and formaldehyde, both of which can be derived from biomass. rsc.orgrsc.org

Catalytic innovations are also contributing to greener syntheses. A ruthenium-based molecular catalyst has been developed to convert diols into cyclic acetals using carbon dioxide (CO₂) as a renewable C₁ source, in combination with molecular hydrogen. nih.gov This process has been successfully applied to bio-derived diols, creating a pathway to dioxolanes from biomass and CO₂. nih.gov

Another promising green strategy combines biocatalysis and chemocatalysis. Enzyme cascades can be used to produce chiral diols from simple aliphatic aldehydes with high stereoselectivity. nih.gov These bioderived diols are then converted into the corresponding dioxolanes using chemical catalysts, providing a highly stereoselective and sustainable route to these valuable compounds. nih.gov The recycling of polymer waste, such as polyoxymethylene (POM), through catalytic processing with bio-derived diols like ethylene (B1197577) glycol or propylene glycol, represents another innovative approach to produce 1,3-dioxolane and 4-methyl-1,3-dioxolane (B94731). researchgate.net

Stereochemical Investigations of 4 Methyl 2 Propyl 1,3 Dioxolane

Isomerism (Cis/Trans) and Chiral Properties of the Dioxolane Ring System

The 4-methyl-2-propyl-1,3-dioxolane molecule possesses two stereogenic centers, at the C2 and C4 positions of the dioxolane ring. This leads to the existence of stereoisomers. The substitution pattern on the five-membered 1,3-dioxolane (B20135) ring allows for both cis- and trans-isomerism, which describes the relative orientation of the substituents. hmdb.canist.gov

Cis-isomer: In the cis-isomer, the methyl group at the C4 position and the propyl group at the C2 position are on the same side of the dioxolane ring plane.

Trans-isomer: In the trans-isomer, the methyl group at C4 and the propyl group at C2 are on opposite sides of the ring plane.

The presence of a chiral center at C4, which is bonded to four different groups (a hydrogen atom, a methyl group, and two oxygen atoms of the ring), means that 4-methyl-2-propyl-1,3-dioxolane is a chiral molecule. publisso.de Each of the cis and trans isomers exists as a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated as (R) and (S) configurations based on the Cahn-Ingold-Prelog priority rules.

Therefore, 4-methyl-2-propyl-1,3-dioxolane can exist as a total of four stereoisomers:

(2R, 4R)-4-methyl-2-propyl-1,3-dioxolane (trans)

(2S, 4S)-4-methyl-2-propyl-1,3-dioxolane (trans)

(2R, 4S)-4-methyl-2-propyl-1,3-dioxolane (cis)

(2S, 4R)-4-methyl-2-propyl-1,3-dioxolane (cis)

The relationship between these isomers is crucial. The (2R, 4R) and (2S, 4S) isomers are enantiomers of each other, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between a cis and a trans isomer is that of diastereomers, which are stereoisomers that are not mirror images of each other.

Methodologies for Stereochemical Assignment and Determination

The elucidation of the specific stereochemistry of 4-methyl-2-propyl-1,3-dioxolane isomers relies on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between cis and trans isomers. The chemical shifts and coupling constants of the protons and carbons in the dioxolane ring are sensitive to their spatial orientation. For instance, in related 1,3-dioxane (B1201747) systems, the chemical shift of an axial methyl group at C5 is significantly different from that of an equatorial methyl group. researchgate.net Similar principles apply to the 1,3-dioxolane ring, where the relative positions of the substituents influence the magnetic environment of the nuclei. mdpi.com Nuclear Overhauser Effect (NOESY) experiments can also be employed to determine the relative stereochemistry by observing through-space interactions between protons. mdpi.com

Chromatographic Methods:

Gas Chromatography (GC): Gas chromatography is a primary method for separating the different stereoisomers of 4-methyl-2-propyl-1,3-dioxolane. nist.govnist.govnist.gov By using a chiral stationary phase, it is possible to separate the enantiomers of both the cis and trans isomers. mdpi.com The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their quantification and isolation.

The following table summarizes the key methodologies used for stereochemical assignment:

| Methodology | Principle | Application to 4-Methyl-2-propyl-1,3-dioxolane |

| ¹H and ¹³C NMR | Differences in chemical shifts and coupling constants due to the magnetic environment of nuclei. | Distinguishing between cis and trans diastereomers based on the relative orientation of substituents. |

| NOESY NMR | Detection of through-space interactions between protons. | Confirmation of cis/trans stereochemistry by observing proximity of substituents. |

| Gas Chromatography (GC) | Separation based on differential partitioning between a stationary phase and a mobile gas phase. | Separation of cis and trans diastereomers. With a chiral stationary phase, separation of all four stereoisomers is possible. |

Impact of Stereochemistry on Reaction Outcomes and Selectivity

The stereochemistry of 4-methyl-2-propyl-1,3-dioxolane and related 1,3-dioxolane systems has a profound influence on their chemical reactivity and the stereochemical outcome of reactions in which they participate. The spatial arrangement of the substituents can dictate the accessibility of the reactive sites and influence the transition state energies of chemical reactions.

Research on substituted 1,3-dioxolanes has shown that the stereochemistry of the starting material can lead to highly stereoselective product formation. mdpi.com For example, in reactions involving the formation of a 1,3-dioxolan-2-yl cation intermediate, the initial stereochemistry of the alkene precursor can determine whether a meso or a chiral cation is formed, which in turn affects the stereoselectivity of the subsequent nucleophilic attack. mdpi.com

In the context of asymmetric synthesis, chiral 1,3-dioxolanes are valuable as chiral auxiliaries or ligands to control the stereoselectivity of a reaction. rsc.orgnih.gov The defined stereochemistry of the dioxolane can direct an incoming reagent to a specific face of the substrate, leading to the preferential formation of one enantiomer or diastereomer of the product. acs.org

The impact of stereochemistry on reaction outcomes can be summarized in the following table:

| Reaction Type | Influence of Stereochemistry | Example |

| Nucleophilic Addition | The facial bias created by the substituents on the dioxolane ring can direct the approach of a nucleophile. | In the trapping of a 1,3-dioxolan-2-yl cation, the stereochemistry of the cation determines the diastereoselectivity of the product. mdpi.com |

| Asymmetric Catalysis | Chiral 1,3-dioxolanes can act as ligands for metal catalysts, creating a chiral environment that induces enantioselectivity in the reaction. rsc.org | Rhodium-catalyzed asymmetric three-component reactions can provide access to chiral 1,3-dioxoles with high enantioselectivity. rsc.org |

| Ring-Opening Reactions | The stereochemistry can influence the rate and regioselectivity of ring-opening reactions. | The stability of the resulting carbocation or the transition state can be affected by the cis/trans arrangement of substituents. |

| Catalytic Hydrogenation | The stereochemistry of substituents can influence the direction of hydrogen addition to a double bond within the molecule or in a substrate interacting with a chiral dioxolane ligand. | The stereochemistry of remote functional groups can influence the selectivity of catalytic hydrogenation of a double bond. acs.org |

Reactivity and Reaction Mechanisms of 4 Methyl 2 Propyl 1,3 Dioxolane

Hydrolytic Stability and Mechanistic Pathways of Hydrolysis

The stability of 4-Methyl-2-propyl-1,3-dioxolane is significantly influenced by the presence of water and acid catalysts. Like other acetals, it is susceptible to hydrolysis, a reaction that cleaves the acetal (B89532) and regenerates the parent carbonyl compound (butyraldehyde) and diol (propylene glycol).

The hydrolysis of 1,3-dioxolanes is subject to general acid catalysis. acs.org The mechanism involves the protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst. libretexts.org This initial protonation step makes the acetal more susceptible to nucleophilic attack. Following protonation, an oxocarbenium ion is formed as a key intermediate. libretexts.orgcdnsciencepub.com This intermediate is then attacked by water, leading to the formation of a hemiacetal which subsequently breaks down to yield the final aldehyde and diol products. libretexts.orgyoutube.com The entire process is reversible. libretexts.org

The rate of hydrolysis can be influenced by the substitution pattern on the dioxolane ring. For instance, studies on related structures have shown that electron-donating substituents can enhance the rate of hydrolysis by stabilizing the intermediate carbocation. cdnsciencepub.com In the case of 4-Methyl-2-propyl-1,3-dioxolane, the methyl group at the 4-position and the propyl group at the 2-position will have electronic and steric effects on the reaction rate compared to the unsubstituted 1,3-dioxolane (B20135).

While generally stable under neutral or basic conditions, the presence of even trace amounts of acid can initiate hydrolysis. libretexts.orgorganic-chemistry.org For example, the hydrolysis of 4-methyl-1,3-dioxolan-2-one, a related compound, is significantly accelerated in biological media due to enzymatic catalysis, with a half-life of just 0.7 minutes in blood, compared to being largely stable in a phosphate (B84403) buffer over 2 hours. publisso.de

Table 1: Factors Influencing Hydrolysis of 1,3-Dioxolanes

| Factor | Effect on Hydrolysis Rate | Mechanism |

|---|---|---|

| Acid Catalyst | Increases | Protonates a ring oxygen, facilitating ring opening. libretexts.org |

| pH | Stable in basic/neutral pH, hydrolyzes in acidic pH | The reaction is acid-catalyzed. organic-chemistry.org |

| Substituents | Electron-donating groups can increase the rate | Stabilize the intermediate oxocarbenium ion. cdnsciencepub.com |

| Water | Required for the reaction | Acts as the nucleophile to break down the acetal. libretexts.org |

Oxidation and Reduction Reactions of the Dioxolane Ring

The 1,3-dioxolane ring in 4-Methyl-2-propyl-1,3-dioxolane can undergo both oxidation and reduction reactions, typically involving cleavage of the ring.

Oxidation: The dioxolane ring is generally stable to mild oxidizing agents. organic-chemistry.org However, strong oxidizing agents can cleave the acetal. For example, oxidation can be achieved using reagents like potassium permanganate (B83412) or osmium tetroxide. In some cases, strongly acidic oxidizing conditions, such as with perchloric acid (HClO₄), can lead to cleavage. organic-chemistry.org The oxidation of 1,3-dioxolane has been studied in detail, revealing complex reaction pathways, especially at high temperatures in the gas phase, where it can form species like CO2 and H atoms. acs.orgresearchgate.net The presence of strong Lewis acids can also enhance the sensitivity of the acetal ring towards oxidants like KMnO₄. organic-chemistry.org

Reduction: Cyclic acetals like 4-Methyl-2-propyl-1,3-dioxolane are generally stable towards common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) under standard conditions. cdnsciencepub.com This stability allows the dioxolane group to be used as a protecting group for carbonyls while other functional groups in the molecule are reduced. wikipedia.org

However, in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), LiAlH₄ can reductively cleave the acetal ring to yield a hydroxy ether. cdnsciencepub.com The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then attacked by a hydride from the reducing agent. cdnsciencepub.com Studies comparing the reductive cleavage of 1,3-dioxolanes and 1,3-dioxanes have shown that the five-membered 1,3-dioxolane ring is hydrogenolyzed faster, a difference attributed to the greater ease of forming the oxocarbonium ion from the five-membered ring. cdnsciencepub.com

Nucleophilic and Electrophilic Reactions Involving the Acetal Functionality

The reactivity of the acetal group in 4-Methyl-2-propyl-1,3-dioxolane is characterized by its stability towards nucleophiles and bases, and its reactivity towards electrophiles, particularly under acidic conditions.

Nucleophilic Reactions: The acetal functionality is resistant to attack by a wide range of nucleophiles and bases. organic-chemistry.org This stability is a key reason for its use as a protecting group for aldehydes and ketones in organic synthesis. libretexts.orgwikipedia.org The carbon atom at the 2-position is not sufficiently electrophilic to react with most nucleophiles unless the ring is first activated by an electrophile.

Electrophilic Reactions: The reaction of the acetal with electrophiles, most notably a proton in acid-catalyzed reactions, is the cornerstone of its reactivity. As described in the hydrolysis section (4.1), protonation of one of the ring oxygens makes the C2 carbon highly electrophilic by forming a resonance-stabilized oxocarbenium ion. libretexts.orgcdnsciencepub.com This intermediate can then be attacked by weak nucleophiles.

This principle is exploited in deprotection strategies, where an acid catalyst is used to hydrolyze the acetal. organic-chemistry.org It also features in reactions where the acetal might participate in neighboring-group effects or rearrangements under acidic conditions. The formation of the oxocarbenium ion is considered the rate-determining step in many of these reactions. cdnsciencepub.com

Ring-Opening Reactions and Polymerization Potential

The 1,3-dioxolane ring can undergo ring-opening reactions, which can lead to the formation of polymers.

Ring-Opening Reactions: Ring-opening of the dioxolane ring is typically initiated by electrophilic or acidic reagents. As discussed previously, reductive cleavage with LiAlH₄ and a Lewis acid results in a ring-opened hydroxy ether. cdnsciencepub.com Similarly, acid-catalyzed hydrolysis leads to ring opening by the addition of water. libretexts.org The heterocyclic oxygen atoms in the 1,3-dioxolane structure weaken the C-O bonds, which contributes to low barrier heights for ring-opening reactions. researchgate.net

Polymerization Potential: 1,3-Dioxolane and its derivatives are known to act as monomers in ring-opening polymerization (ROP) to form polyacetals. wikipedia.orgrsc.org This type of polymerization is typically cationic, initiated by acids. The process involves the formation of an oxocarbenium ion at the end of a growing polymer chain, which then attacks another monomer molecule, propagating the chain.

For substituted dioxolanes like 4-Methyl-2-propyl-1,3-dioxolane, the substituents on the ring can influence the polymerizability and the properties of the resulting polymer. For instance, studies on 4-methylene-1,3-dioxolane (B14172032) derivatives show they can undergo free radical ring-opening polymerization. jlu.edu.cn While specific studies on the polymerization of 4-Methyl-2-propyl-1,3-dioxolane are not prevalent, the general reactivity of the 1,3-dioxolane ring suggests it has the potential to be a monomer for polyacetal synthesis.

Kinetic Studies of Reactions Involving Dioxolane Derivatives

Kinetic studies provide quantitative insight into the reaction rates and mechanisms of dioxolane derivatives. While specific kinetic data for 4-Methyl-2-propyl-1,3-dioxolane is limited, studies on 1,3-dioxolane and related acetals offer valuable information.

The gas-phase reaction of 1,3-dioxolane with hydroxyl (OH) radicals has been a subject of kinetic investigation due to its atmospheric relevance. Rate coefficients have been measured over a range of temperatures. rsc.orgrsc.org For example, at 298 K, the rate coefficient for the reaction of OH with 1,3-dioxolane was determined to be 11.1 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. rsc.org The reaction shows no significant temperature dependence. rsc.org Based on this reactivity, the tropospheric lifetime of 1,3-dioxolane is calculated to be approximately 25 hours. rsc.org

Kinetic modeling has also been used to study the oxidation of 1,3-dioxolane under various conditions, including in flames and shock tubes. acs.orgresearchgate.netresearchgate.net These models help to understand the complex reaction pathways and the influence of factors like temperature and pressure on the reaction rates. For instance, it was found that 1,3-dioxolane has a higher laminar flame speed than dimethoxymethane, which is attributed to the formation of certain reactive species from the dioxolane. acs.orgresearchgate.net

Table 2: Kinetic Data for the Reaction of 1,3-Dioxolane with OH Radicals

| Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 298 | (11.1 ± 0.9) x 10⁻¹² | rsc.org |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 4-Methyl-2-propyl-1,3-dioxolane. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the connectivity and chemical environment of the atoms within the molecule.

In ¹H NMR, the signals confirm the presence of the key structural components: the propyl group and the substituted dioxolane ring. The protons on the propyl chain typically appear in the upfield region of the spectrum, while the protons on the dioxolane ring are shifted downfield due to the deshielding effect of the adjacent oxygen atoms.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for confirmation of the total number of carbon atoms and their respective chemical environments.

Table 1: Representative ¹H NMR Chemical Shift Ranges for 4-Methyl-2-propyl-1,3-dioxolane

| Proton Group | Chemical Shift (δ) Range (ppm) |

| Propyl Chain Protons | 1.0 – 1.5 |

| Dioxolane Ring Protons | 4.0 – 4.5 |

This interactive table provides typical chemical shift ranges observed for the main proton groups in 4-Methyl-2-propyl-1,3-dioxolane. Data sourced from general findings.

Detailed analysis of coupling patterns and specific chemical shifts for the cis and trans isomers would require higher-resolution 2D NMR experiments, though such specific data for this compound are not widely published.

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of 4-Methyl-2-propyl-1,3-dioxolane and for gaining structural insights through the analysis of its fragmentation patterns. The compound has a molecular weight of approximately 130.19 g/mol . nih.gov

When subjected to electron ionization (EI) in a mass spectrometer, the molecule fragments in a characteristic manner. The NIST Mass Spectrometry Data Center provides data on its GC-MS analysis. nih.gov The resulting mass spectrum shows several key fragments that help in its identification.

A significant challenge in the MS analysis of this compound is the differentiation of its cis and trans isomers. These stereoisomers often yield identical or very similar fragmentation patterns under standard MS conditions, making their distinction difficult without coupling the mass spectrometer to an advanced separation technique.

Table 2: Key Mass-to-Charge (m/z) Peaks from GC-MS Analysis of 4-Methyl-2-propyl-1,3-dioxolane

| m/z Value | Relative Intensity | Possible Fragment Ion |

| 87 | Top Peak | [M-C₃H₇]⁺ or [C₄H₇O₂]⁺ |

| 59 | 2nd Highest | [C₂H₃O₂]⁺ |

| 41 | 3rd Highest | [C₃H₅]⁺ |

This interactive table summarizes the most prominent peaks in the mass spectrum of 4-Methyl-2-propyl-1,3-dioxolane. Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in 4-Methyl-2-propyl-1,3-dioxolane. The IR spectrum reveals characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

The most prominent feature in the IR spectrum is the strong absorption band associated with the C-O-C (ether) linkages of the dioxolane ring. This band is a key indicator of the cyclic acetal (B89532) structure. Other bands corresponding to C-H stretching and bending vibrations of the alkyl groups are also present.

Table 3: Characteristic Infrared (IR) Absorption Bands for 4-Methyl-2-propyl-1,3-dioxolane

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1100 | C-O-C Stretching | Dioxolane Ring (Acetal) |

| 2850-3000 | C-H Stretching | Propyl and Methyl Groups |

| 1370-1470 | C-H Bending | Propyl and Methyl Groups |

This interactive table highlights the key IR absorption frequencies for identifying the functional groups in 4-Methyl-2-propyl-1,3-dioxolane.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and stereochemistry.

However, 4-Methyl-2-propyl-1,3-dioxolane is a liquid at room temperature, with a reported boiling point between 150-153 °C. sigmaaldrich.com As XRD analysis requires a single crystal of the substance, this technique is not directly applicable for its structural determination under standard conditions. To date, no crystal structure for 4-Methyl-2-propyl-1,3-dioxolane has been deposited in crystallographic databases.

Advanced Chromatographic Separation Techniques (e.g., Chiral Gas Chromatography)

Chromatographic methods, particularly gas chromatography (GC), are essential for separating 4-Methyl-2-propyl-1,3-dioxolane from complex mixtures and for distinguishing between its isomers. The NIST Chemistry WebBook lists several Kovats retention indices for this compound on non-polar columns, which are useful for its identification in GC analysis. nist.gov

The molecule possesses two chiral centers (at carbons 2 and 4 of the dioxolane ring), meaning it can exist as a mixture of stereoisomers (cis and trans pairs of enantiomers). Separating these isomers is crucial for understanding their individual properties. Standard GC columns are typically unable to resolve enantiomers. nih.gov

Chiral gas chromatography is the technique of choice for this purpose. This method utilizes a stationary phase that contains a chiral selector, often a derivatized cyclodextrin. gcms.cz The chiral selector interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation. While specific studies on the chiral separation of 4-Methyl-2-propyl-1,3-dioxolane are not widely documented, the successful separation of other chiral 1,3-dioxolane (B20135) derivatives by this method demonstrates its applicability. nih.govchrom-china.comnih.gov

Table 4: Kovats Retention Indices for 4-Methyl-2-propyl-1,3-dioxolane on a Non-Polar Column

| Column Type | Temperature Program | Kovats Index (I) |

| Capillary (OV-101) | Isothermal (110 °C) | 867 / 876 |

| Capillary (OV-101) | Isothermal (130 °C) | 870 / 879 |

| Capillary (OV-101) | Temperature Ramp | 864 / 874 |

| Capillary (HP-5MS) | Custom Temperature Program | 840.1 |

This interactive table presents experimentally determined Kovats retention indices, which aid in the identification of 4-Methyl-2-propyl-1,3-dioxolane in gas chromatography. The pairs of values likely correspond to the cis and trans isomers. Data sourced from the NIST Chemistry WebBook. nist.gov

Computational and Theoretical Chemistry Studies

Molecular Modeling and Geometry Optimization of 4-Methyl-2-propyl-1,3-dioxolane

Molecular modeling of 4-Methyl-2-propyl-1,3-dioxolane begins with constructing its three-dimensional structure. The presence of two chiral centers at positions C2 and C4 of the dioxolane ring means the molecule can exist as different stereoisomers (cis and trans). Geometry optimization is a computational process used to find the most stable arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface.

This optimization is typically performed using quantum mechanical methods such as Density Functional Theory (DFT). The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is critical for obtaining accurate results. researchgate.net The output of these calculations provides key geometric parameters.

Table 1: Computed Geometric and Physical Properties of 4-Methyl-2-propyl-1,3-dioxolane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄O₂ | nih.govnist.gov |

| Molecular Weight | 130.18 g/mol | nih.gov |

| XLogP3 | 1.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 130.099379685 Da | nih.gov |

| Topological Polar Surface Area | 18.5 Ų | nih.gov |

This data is generated by computational models and provides a baseline for understanding the molecule's size, polarity, and complexity.

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations delve into the distribution of electrons within the molecule, which governs its chemical reactivity. Methods like DFT are used to calculate the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For 4-Methyl-2-propyl-1,3-dioxolane, the oxygen atoms of the dioxolane ring are expected to be regions of high electron density (nucleophilic sites).

Molecular Dynamics Simulations for Conformational Analysis

The 1,3-dioxolane (B20135) ring is not planar and exists in various conformations, most commonly the "envelope" and "twist" forms. Molecular Dynamics (MD) simulations can be used to study the conformational landscape of 4-Methyl-2-propyl-1,3-dioxolane over time. acs.org These simulations solve Newton's equations of motion for the atoms, providing a trajectory that reveals the molecule's dynamic behavior, including ring puckering and the rotation of its propyl and methyl substituents.

By analyzing the potential energy of different conformations throughout the simulation, researchers can identify the most stable and frequently occurring shapes of the molecule. This analysis is vital for understanding how the molecule's shape influences its interactions with other molecules or biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Dioxolane Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find mathematical relationships between the chemical structures of compounds and their biological activities. mdpi.com While specific QSAR models for 4-Methyl-2-propyl-1,3-dioxolane are not widely published, the dioxolane scaffold itself is present in various biologically active molecules.

QSAR studies on a series of dioxolane-containing compounds would involve calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods like multiple linear regression (MLR) or machine learning to build a predictive model. nih.govresearchgate.net Such models can help in designing new dioxolane derivatives with enhanced activity by identifying the key structural features that influence their biological function. nih.gov

Table 2: Examples of Dioxolane Derivatives for Potential QSAR Studies

| Compound Name | Molecular Formula | Structural Feature |

|---|---|---|

| 4-Methyl-2-pentyl-1,3-dioxolane | C₉H₁₈O₂ | Longer alkyl chain at C2 nih.gov |

| 2-Methyl-2-propyl-1,3-dioxolane-4-methanol | C₈H₁₆O₃ | Hydroxymethyl group at C4 nih.gov |

| 4-Methyl-2-(1-methylpropyl)-1,3-dioxolane | C₈H₁₆O₂ | Branched alkyl group at C2 uni.lu |

This table illustrates the structural diversity within the dioxolane class, which is a prerequisite for developing meaningful QSAR models.

Theoretical Investigations of Dielectric Properties and Molecular Relaxation

The dielectric properties of materials containing dioxolanes are of interest, particularly in applications like electrolytes for batteries. researchgate.net Theoretical studies can predict the static dielectric constant of 4-Methyl-2-propyl-1,3-dioxolane, which is a measure of its ability to store electrical energy in an electric field.

These investigations often involve calculating the molecule's dipole moment, which arises from the separation of positive and negative charges. Molecular relaxation processes, studied via techniques that analyze the response of the molecular dipoles to an oscillating electric field, can also be modeled. These studies provide insight into the intermolecular forces and the collective dynamic behavior of the compound in a liquid state. Research on the parent compound, 1,3-dioxolane, has explored its dielectric properties when mixed with other solvents, providing a basis for understanding the behavior of its derivatives. researchgate.net

Applications in Organic Synthesis and Materials Science

4-Methyl-2-propyl-1,3-dioxolane as a Versatile Protecting Group Strategy

In multistep organic synthesis, it is often necessary to protect reactive functional groups from unwanted reactions. The 1,3-dioxolane (B20135) structure is a classic and effective protecting group for carbonyl compounds (aldehydes and ketones).

The mechanism involves the reaction of a carbonyl compound with a 1,2-diol, such as propylene (B89431) glycol (to yield a 4-methyl-1,3-dioxolane (B94731) derivative), in the presence of an acid catalyst. This forms a stable cyclic acetal (B89532), effectively masking the carbonyl's reactivity. ontosight.ai The five-membered ring of 4-Methyl-2-propyl-1,3-dioxolane is particularly stable due to minimal ring strain. This stability allows other chemical transformations to be performed on the molecule without affecting the protected carbonyl group. Subsequently, the protecting group can be easily removed by hydrolysis under acidic conditions to regenerate the original carbonyl group. This strategy is fundamental in the synthesis of complex, multifunctional organic molecules. organic-chemistry.org

Utilization as Intermediates in the Synthesis of Complex Organic Molecules

Beyond its role as a protecting group, 4-Methyl-2-propyl-1,3-dioxolane and related structures serve as key intermediates, or building blocks, in the synthesis of more complex molecules. ontosight.aiontosight.ai They are particularly valuable in the creation of biologically active compounds and pharmaceutical intermediates. nih.gov

For instance, dioxolanes can be used as versatile synthons in the production of fragrances, flavors, and agrochemicals. ontosight.aiontosight.ai Research has shown that the 1,3-dioxolane moiety can be incorporated into larger molecular frameworks and then modified in subsequent steps. One notable application involves the site-specific addition of 1,3-dioxolane to imines, which provides a metal-free pathway to a wide range of protected α-amino aldehydes, crucial intermediates in synthetic chemistry. organic-chemistry.org The stability of the dioxolane ring allows it to be carried through multiple reaction steps, providing a robust handle for constructing intricate molecular architectures. medchemexpress.com

Role as Solvents and Reaction Media in Various Chemical Transformations

The physical properties of 4-Methyl-2-propyl-1,3-dioxolane, such as its polarity and liquid range, make it suitable for use as an industrial solvent and reaction medium. ontosight.aimedchemexpress.com Dioxolanes are part of a class of polar aprotic solvents that are being explored as "green" alternatives to traditional, often more hazardous, fossil-based solvents. rsc.org

Research on structurally similar compounds highlights their potential. For example, dioxolane-based solvents have shown excellent performance in palladium-catalyzed reactions, such as the Heck arylation. rsc.org A critical application is in the field of advanced energy storage, where 1,3-dioxolane (DOL) is a key component of the electrolyte solution in high-energy lithium-sulfur batteries. acs.org It is mixed with 1,2-dimethoxyethane (B42094) (DME) to dissolve lithium salts, creating the medium for ion transport. acs.org The unique properties of dioxolane-based solvents, including their ability to form unusual multi-phase systems with water and nonpolar solvents, may open avenues for new technological processes. rsc.org

Incorporation into Polymer Systems and Advanced Materials

The reactivity of the dioxolane ring allows for its incorporation into polymer backbones, leading to advanced materials with tailored properties. Dioxolane derivatives are used in the production of various polymers and resins. ontosight.ai

A significant area of research is the development of degradable polymers. Cyclic ketene (B1206846) acetals, such as derivatives of 1,3-dioxolane, can undergo radical ring-opening polymerization. rsc.org For example, 2-methylene-4-phenyl-1,3-dioxolane has been used as a comonomer with methyl methacrylate (B99206) (MMA) to produce well-defined, degradable PMMA-rich copolymers. rsc.org The inclusion of the dioxolane unit introduces ester linkages into the polymer backbone, which can be broken down by hydrolysis. This allows for the creation of plastics that can degrade under specific conditions, addressing environmental concerns associated with plastic waste. The use of 1,3-dioxolane in battery electrolytes also places it in the category of advanced materials, where it contributes to the performance and stability of energy storage devices. acs.org

Catalytic Properties Exhibited by Dioxolane-Derived Ligands or Scaffolds

While 4-Methyl-2-propyl-1,3-dioxolane itself is not a catalyst, the dioxolane scaffold can be incorporated into larger molecules that act as ligands for metal catalysts, influencing their activity and selectivity. jiaolei.groupnih.gov In modern catalysis, ligands are not merely spectators but often play an active role in the catalytic cycle. jiaolei.group

The design of "cooperative" or "non-innocent" ligands is a key strategy in developing highly efficient catalysts. jiaolei.group These ligands actively participate in bond-forming or bond-breaking steps. While specific examples of ligands derived directly from 4-Methyl-2-propyl-1,3-dioxolane are not prominent in the literature, the principle is well-established. For instance, amine bisphenolate (ABP) ligands are widely used in palladium-catalyzed C-C coupling reactions, and a dioxolane moiety could theoretically be incorporated into such a scaffold to tune its electronic and steric properties. hw.ac.uk

Furthermore, research has demonstrated that the reactivity of dioxolane derivatives can be controlled by catalytic scaffolds. The confinement of dioxolane derivatives within macrocyclic hosts like cucurbit[n]urils can trigger catalytic activity and control the selectivity of reactions. researchgate.net This illustrates the fundamental interaction between dioxolane structures and catalytic systems, suggesting that ligands featuring this moiety could offer precise control over chemical transformations. The development of such ligands could lead to new catalytic systems for applications in pharmaceuticals, materials, and fine chemical synthesis. newswise.com

Environmental Chemistry and Degradation Pathways

Abiotic Degradation Mechanisms and Environmental Fate

The primary abiotic degradation mechanism for 4-Methyl-2-propyl-1,3-dioxolane in the environment is expected to be hydrolysis. Dioxolanes, as cyclic acetals, are susceptible to acid-catalyzed hydrolysis, which breaks the ring structure to form a diol and an aldehyde. In this case, hydrolysis would yield propylene (B89431) glycol and butyraldehyde (B50154).

Studies on the hydrolysis of related 1,3-dioxolanes have shown that the rate of this reaction is significantly influenced by the substitution pattern on the dioxolane ring. The presence of alkyl groups at the 2-position, such as the propyl group in the target compound, can affect the reaction rate. Research on 2-phenyl-2-alkyl-1,3-dioxolanes indicated that steric hindrance from the alkyl group can retard the rate of hydrolysis compared to less substituted analogs. acs.org Conversely, the hydrolysis of 2-ethyl-1,3-dioxolane (B3050401) has been studied in the context of recovering ethylene (B1197577) glycol, demonstrating that the reaction proceeds efficiently under acidic conditions. researchgate.net

The stability of the dioxolane ring is pH-dependent, with increased rates of hydrolysis under acidic conditions. Under neutral or basic conditions, the rate of hydrolysis is generally much slower. Therefore, in acidic soils or water bodies, 4-Methyl-2-propyl-1,3-dioxolane is expected to degrade more readily.

Photolysis, or degradation by sunlight, is not anticipated to be a significant degradation pathway for 4-Methyl-2-propyl-1,3-dioxolane in aquatic environments. The parent compound, 1,3-dioxolane (B20135), does not absorb light in the environmentally relevant spectrum, suggesting that direct photolysis is unlikely. nih.gov

Due to its expected physical and chemical properties, such as a relatively low potential for volatilization from water, the primary environmental compartments of concern for 4-Methyl-2-propyl-1,3-dioxolane are likely to be soil and water. Its mobility in these matrices will be influenced by its water solubility and potential for adsorption to soil organic matter.

Biotic Degradation Processes in Environmental Matrices

Enzymatic hydrolysis represents a key biotic degradation mechanism. A study on 4-methyl-1,3-dioxolan-2-one, a structurally related cyclic carbonate, demonstrated rapid enzymatic hydrolysis in rat blood, with a half-life of only 0.7 minutes. researchgate.net This rapid degradation was attributed to enzymatic catalysis, as the compound was significantly more stable in a phosphate (B84403) buffer. researchgate.net This suggests that microorganisms possessing suitable hydrolase enzymes could potentially cleave the acetal (B89532) bond of 4-Methyl-2-propyl-1,3-dioxolane.

The degradation of the broader class of 1,3-dioxolanes has been observed in various environmental settings. For instance, polymers of 1,3-dioxolane are of interest as degradable materials, indicating that the core structure can be broken down. researchgate.net Furthermore, various biologically active compounds containing the 1,3-dioxolane structure have been synthesized, and their metabolism often involves the breakdown of this ring system. nih.gov

The initial step in the biotic degradation of 4-Methyl-2-propyl-1,3-dioxolane would likely be the enzymatic hydrolysis to propylene glycol and butyraldehyde. Both of these products are readily biodegradable in the environment. Propylene glycol is a common substrate for many microorganisms, and butyraldehyde is an intermediate in various metabolic pathways.

Atmospheric Reactivity and Predicted Lifetimes of Dioxolane Analogs

Once volatilized into the atmosphere, 4-Methyl-2-propyl-1,3-dioxolane and its analogs are subject to chemical transformation, primarily through reaction with hydroxyl (OH) radicals, which are key oxidizing agents in the troposphere.

The rate of reaction with OH radicals is a critical parameter for determining the atmospheric lifetime of a volatile organic compound (VOC). For the parent compound, 1,3-dioxolane, the rate constant for its reaction with OH radicals has been measured to be approximately 1.04 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 25°C. nih.gov This corresponds to an atmospheric half-life of about 37 hours, assuming an average atmospheric concentration of OH radicals. nih.gov Another study reported a similar rate coefficient of (8.2 ± 1.3) × 10⁻¹² cm³ s⁻¹ for the OH + 1,3-dioxolane reaction, with no significant temperature dependence observed. rsc.org

The presence of alkyl substituents, such as the methyl and propyl groups in 4-Methyl-2-propyl-1,3-dioxolane, is expected to increase the rate of reaction with OH radicals compared to the parent 1,3-dioxolane. This is because the C-H bonds in the alkyl groups are more susceptible to hydrogen abstraction by OH radicals. Therefore, the atmospheric lifetime of 4-Methyl-2-propyl-1,3-dioxolane is likely to be shorter than that of 1,3-dioxolane.

Another important aspect of atmospheric reactivity is the Photochemical Ozone Creation Potential (POCP). POCP is a measure of the ability of a VOC to contribute to the formation of ground-level ozone, a major component of smog. bris.ac.ukresearchgate.net The POCP value is influenced by the rate of reaction with OH radicals and the subsequent chemical reactions of the degradation products. researchgate.net VOCs with higher reactivity, such as alkenes and some ethers, tend to have higher POCP values. researchgate.net While a specific POCP value for 4-Methyl-2-propyl-1,3-dioxolane is not available, ethers are generally considered to be moderate ozone producers. researchgate.net Given its structure as a cyclic ether acetal, it is expected to contribute to photochemical ozone formation.

The table below provides a summary of the atmospheric lifetimes of some related compounds, illustrating the influence of structure on reactivity with OH radicals.

| Compound | Atmospheric Lifetime | Reference |

| 1,3-Dioxolane | ~37 hours | nih.gov |

| Methane | ~9.1 years | nih.gov |

| Halothane | 2 years | molport.com |

| Enflurane | 6 years | molport.com |

| Isoflurane | 5 years | molport.com |

| CHF₂Br | ~7 years | nih.gov |

This table is for illustrative purposes to show a range of atmospheric lifetimes for different organic compounds.

Structure Activity Relationship Studies in Biological Contexts

Elucidating the Role of the 1,3-Dioxolane (B20135) Ring in Bioactive Molecules

The 1,3-dioxolane ring is a significant heterocyclic scaffold in medicinal chemistry, contributing substantially to the biological activity of various drugs. researchgate.net Its importance stems from its specific structural and electronic properties. The two oxygen atoms within the five-membered ring are key features that can enhance interactions between a ligand and its biological target. researchgate.net

Research indicates that these oxygen atoms can act as hydrogen bond acceptors, facilitating improved binding affinity and stability at the active site of proteins or enzymes. This enhanced interaction is a critical factor for the bioactivity observed in many dioxolane-containing compounds, which span a wide range of therapeutic areas including anticancer, antifungal, and antiviral agents. researchgate.net The stereochemistry of the dioxolane ring, particularly when substituted at positions like C2 and C4 (as seen in 4-Methyl-2-propyl-1,3-dioxolane), allows for precise three-dimensional positioning of substituent groups, which is crucial for optimizing interactions with specific biological targets.

Investigations into Dioxolane-Derived Enzyme Inhibitors

The 4-methyl-1,3-dioxolane (B94731) moiety, a core component of 4-Methyl-2-propyl-1,3-dioxolane, has been integrated into potent and selective enzyme inhibitors. A notable example is the development of imidazole-dioxolane compounds as inhibitors of heme oxygenase (HO), an enzyme involved in heme catabolism. The HO-1 isozyme is stress-induced, while HO-2 is constitutive. Selective inhibition of HO-1 is a therapeutic strategy in various conditions, including cancer. crpsonline.comnih.gov

Researchers have synthesized and evaluated a series of imidazole-dioxolane compounds, demonstrating that these molecules are highly selective for the HO-1 isozyme over the HO-2 isozyme. nih.gov One of the most selective inhibitors identified was (2R,4R)-2-[2-(4-chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-4-methyl-1,3-dioxolane hydrochloride, which shares the 4-methyl-1,3-dioxolane scaffold. nih.govnih.gov This compound exhibited a significant preference for inhibiting the inducible HO-1 isoform, a desirable characteristic for targeted therapeutic agents. nih.gov

Detailed in vitro testing provided specific inhibitory concentrations (IC₅₀), quantifying the potency and selectivity of these dioxolane derivatives. nih.gov

Table 1: In Vitro Inhibition of Rat Heme Oxygenase (HO) Isoforms by Imidazole-Dioxolane Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity (HO-2 IC₅₀ / HO-1 IC₅₀) |

|---|---|---|---|

| Azalanstat | HO-1 | 6 | 4.7 |

| HO-2 | 28 | ||

| Compound II ((2R,4R)-2-[2-(4-chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-4-methyl-1,3-dioxolane HCl) | HO-1 | 0.6 | 657 |

| HO-2 | 394 |

Data sourced from Kinobe et al. nih.gov

The data clearly indicates that the strategic inclusion of the 4-methyl-1,3-dioxolane ring within the molecular structure of Compound II leads to a dramatic increase in both potency and selectivity for HO-1 inhibition compared to the parent compound, Azalanstat. nih.gov

Modulation of Biological Resistance Mechanisms by Dioxolane Derivatives

Multidrug resistance (MDR) is a major impediment to successful chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). mdpi.comnih.gov These proteins actively transport chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy. mdpi.comnih.gov Dioxolane derivatives have emerged as effective modulators capable of overcoming P-gp-mediated MDR. researchgate.net

Structure-activity relationship studies have been conducted on various dioxolane-based compounds to optimize their MDR reversal activity. Research has involved the synthesis of novel 2,2-diphenyl-1,3-dioxolane (B8804434) and 4,5-diphenyl-1,3-dioxolane derivatives, which were tested for their ability to resensitize resistant cancer cells to antitumor agents. researchgate.net These studies demonstrate that the dioxolane scaffold can be systematically modified with different aromatic core structures, linkers, and basic moieties to fine-tune the interaction with P-gp, leading to potent MDR modulation. researchgate.netnih.gov While specific data for 4-Methyl-2-propyl-1,3-dioxolane is not available, the findings for related compounds underscore the potential of this chemical class in combating drug resistance.

Table 2: Illustrative Structure-Activity Relationships of Dioxolane Derivatives as P-gp Modulators

| Dioxolane Scaffold | Key Structural Features | P-gp Modulating Activity |

|---|---|---|

| 2,2-Diphenyl-1,3-dioxolane | Two phenyl groups at C2 position | High |

| 4,5-Diphenyl-1,3-dioxolane | Two phenyl groups at C4 and C5 positions | Moderate to High |

| 2-Aryl-1,3-dioxolane with basic side chain | Aromatic group at C2, linked to a protonable amine | Varies with linker and amine structure |

This table illustrates general SAR principles derived from studies on dioxolane derivatives. researchgate.net

The results from these investigations show that specific substitutions on the dioxolane ring are crucial for potent P-gp inhibition, with some novel structures demonstrating better effects than established modulators. researchgate.net

Rational Design of Dioxolane-Containing Scaffolds for Biological Research

The 1,3-dioxolane ring serves as a versatile and privileged scaffold in the rational design of new therapeutic agents. Its rigid structure, defined stereochemistry, and multiple points for substitution (C2, C4, C5) make it an ideal template for developing compound libraries to probe biological systems and discover novel ligands with high affinity and selectivity for specific targets. unicam.itmdpi.com

A prominent example of this approach is the design of 1,3-dioxolane-based ligands for the 5-HT₁A serotonin (B10506) receptor, a key target for treating CNS disorders and pain. unicam.itnih.gov Starting from an initial lead compound containing a dioxolane core, researchers have systematically applied strategies such as ring expansion (to 1,3-dioxanes), ring opening, and molecular simplification to explore the structure-activity relationships. unicam.it This rational design process led to the discovery of highly potent and selective 5-HT₁A receptor agonists. nih.gov

Table 3: Rational Design of Dioxolane-Based Ligands for 5-HT₁A Receptor

| Compound Modification | Example Structure | 5-HT₁A Receptor Affinity (pKᵢ) | α₁-Adrenoceptor Affinity (pKᵢ) | Selectivity (5-HT₁A / α₁) |

|---|---|---|---|---|

| Initial 1,3-Dioxolane Lead | 2-([1,1'-biphenyl]-2-yloxy)ethyl-dialkylamine with dioxolane core | 8.45 | 8.21 | ~1.7 |

| Pyridin-4-yl Derivative | Heteroaryl-phenoxyethylamine with dioxolane core | 9.2 | 7.07 | ~135 |

| Ring Expansion to 1,3-Dioxane (B1201747) | Analogue with a 1,3-dioxane ring instead of dioxolane | 9.22 | 8.46 | ~5.8 |

Data represents principles and values sourced from studies on dioxolane-based 5-HT₁A agonists. unicam.itnih.govnih.gov

These studies highlight how the dioxolane scaffold can be rationally modified to enhance target affinity and selectivity. The most promising compound from one such series, a pyridin-4-yl derivative, emerged as a potent and highly selective 5-HT₁A receptor agonist with a selectivity ratio of 135 over α₁-adrenoceptors. nih.gov This work exemplifies the power of using the dioxolane framework as a starting point for creating novel chemical entities with tailored biological profiles.

Future Research Directions and Emerging Trends

Development of Innovative and Sustainable Synthetic Routes

The synthesis of dioxolanes is undergoing a significant transformation, driven by the principles of green chemistry. Future research is focused on developing methods that are not only efficient but also environmentally benign and economically viable.

A major trend is the move away from conventional acid catalysis toward more sophisticated catalytic systems. One promising area is the combination of biocatalysis and chemocatalysis. nih.govd-nb.info Researchers have successfully demonstrated a two-step enzymatic cascade to produce chiral diols from aliphatic aldehydes, which are then converted to chiral dioxolanes using a ruthenium molecular catalyst. d-nb.info This bio-hybrid approach is highly stereoselective and can utilize biomass, CO2, and hydrogen as starting materials. nih.govd-nb.info The use of carbon dioxide as a renewable C1 source, in particular, represents a significant step towards more sustainable chemical production. nih.gov

Solvent-free, or "neat," reaction conditions are also gaining traction. Efficient methods have been developed for synthesizing 1,3-dioxolanes by condensing diols (like the biorenewable glycerol) and aldehydes (such as furfural, also from biomass) using low loadings of an oxorhenium(V) oxazoline (B21484) complex at mild temperatures. researchgate.netnih.gov Other approaches utilize solid catalysts like silica (B1680970) gel or alumina (B75360) under pressure, completely avoiding the need for a solvent. researchgate.net

Furthermore, there is growing interest in using dioxolane derivatives themselves as green solvents. Compounds such as 5-methyl-1,3-dioxolane-4-one, which can be easily prepared from renewable resources like lactic acid and formaldehyde, are being explored as bio-based, polar aprotic solvents, offering a sustainable alternative to traditional petroleum-based solvents. rsc.orgrsc.org

Exploration of Novel Reactivity and Transformation Pathways

Scientists are exploring the reactivity of the dioxolane ring to develop new synthetic methodologies and access complex molecular architectures. A key area of focus is asymmetric synthesis, which is crucial for the pharmaceutical industry. nih.gov Novel organocatalytic formal [3+2] cycloaddition reactions have been developed to produce chiral 1,3-dioxolanes with high enantioselectivity. nih.gov These reactions often proceed through hemiacetal intermediates formed between γ-hydroxy-α,β-unsaturated ketones and aldehydes, catalyzed by cinchona-alkaloid-based bifunctional organocatalysts. nih.gov

The ring-opening polymerization (ROP) of 1,3-dioxolane (B20135) is another critical transformation pathway being actively investigated. rsc.org Cationic ring-opening polymerization (CROP) allows for the synthesis of poly(1,3-dioxolane), a polymer with significant potential in advanced materials. rsc.orgresearchgate.net Research in this area aims to control the polymerization process to minimize side reactions like cyclization and to tailor the properties of the resulting polymer. rsc.org

Beyond polymerization, other novel reactions are emerging. A metal-free, redox-neutral process involving a thiol-promoted, site-specific radical addition of 1,3-dioxolane to imines has been reported, yielding protected α-amino aldehydes. organic-chemistry.org Additionally, advanced bimetallic relay catalytic systems, such as Rh(II)/Sm(III) complexes, are being used for complex tandem reactions like [4+3] cycloadditions to create related heterocyclic structures, showcasing the expanding toolkit for transformations involving dioxolane precursors. nih.govrsc.org Understanding the fundamental reactivity, such as the pathways of oxidation and ring-opening β-scission, is also crucial for controlling the stability and degradation of these molecules. researchgate.net

Design and Synthesis of Advanced Functional Materials Based on Dioxolane Frameworks

The unique structure of the dioxolane ring makes it an excellent building block for advanced functional materials, particularly sustainable polymers. There is a significant and renewed interest in poly(1,3-dioxolane) (pDXL) as a component for creating chemically recyclable and degradable polymer networks. researchgate.netacs.orgnih.gov

A groundbreaking development is the synthesis of ultra-high-molecular-weight poly(1,3-dioxolane) (UHMW pDXL). acs.orgnih.gov This material is a chemically recyclable thermoplastic that exhibits mechanical and tensile properties comparable to those of ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE), a widely used but difficult-to-recycle plastic. acs.org The ability to create high-performance polymers that can be chemically broken down into their constituent monomers offers a potential solution to plastic waste. nih.gov

In addition to thermoplastics, dioxolane frameworks are being used to create novel thermosetting resins. Researchers have synthesized a bifunctional 1,3-dioxolan-4-one (B8650053) cross-linker from L-(+)-tartaric acid, a renewable and inexpensive bio-derived starting material. nih.gov This cross-linker can be copolymerized with common cyclic esters to produce a family of degradable and reprocessable polyester (B1180765) networks. nih.gov The properties of these thermosets can be tuned, ranging from rigid, strong materials to flexible elastomers, making them competitive with conventional non-degradable thermosets. nih.gov These developments highlight a clear trend towards designing high-performance, sustainable polymers with built-in end-of-life solutions based on the dioxolane scaffold. mdpi.comtaylorandfrancis.com

Interdisciplinary Research at the Interface of Chemistry and Biological Systems

The intersection of dioxolane chemistry and biology is a rapidly emerging frontier, yielding compounds with significant potential in medicine and agriculture. ucsb.edu The inherent chirality and structural features of many dioxolane derivatives make them attractive scaffolds for designing biologically active molecules. nih.gov

Research has demonstrated that novel, synthetically prepared 1,3-dioxolanes can exhibit potent antibacterial and antifungal activity. nih.gov For instance, a series of new enantiomerically pure and racemic 1,3-dioxolanes showed excellent activity against the fungus Candida albicans and significant antibacterial activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov

Beyond antimicrobial applications, dioxolane derivatives are being investigated for their role in overcoming multidrug resistance (MDR) in cancer therapy, a major challenge in oncology. researchgate.net Certain 2,2-diphenyl-1,3-dioxolane (B8804434) derivatives have been shown to be effective modulators of P-glycoprotein, a protein often overexpressed in cancer cells that is responsible for pumping chemotherapy drugs out of the cell. researchgate.net The dioxolane structure is also found in compounds that interact with specific biological targets; for example, (+)-cis-dioxolane is known to be an agonist for the muscarinic acetylcholine (B1216132) receptor. wikipedia.org This interdisciplinary research is paving the way for the development of new therapeutics and specialized agrochemicals based on the versatile 1,3-dioxolane framework. silverfernchemical.com

Advancements in Analytical and Computational Methodologies for Dioxolane Research

Progress in dioxolane research is intrinsically linked to advancements in analytical and computational tools that allow for deeper understanding and prediction of their behavior. nih.gov For complex systems like the polymers derived from 1,3-dioxolane, a combination of advanced analytical techniques is essential for thorough characterization. Researchers now routinely use a suite of methods including gel permeation chromatography (GPC), nuclear magnetic resonance (NMR) spectroscopy, and, notably, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to analyze the different distributions and cyclic structures that form during polymerization. rsc.org Specialized techniques like ion trapping experiments using ³¹P NMR are also being employed to gain insight into reaction mechanisms. rsc.org